(hydroxyimino)(phenyl)acetaldehyde oxime
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Overview
Description
(hydroxyimino)(phenyl)acetaldehyde oxime is a chemical compound known for its unique properties and applications in various fields. It is a vic-dioxime, which means it contains two oxime groups attached to adjacent carbon atoms. This compound has been extensively studied for its ability to form stable complexes with transition metals, making it valuable in coordination chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: (hydroxyimino)(phenyl)acetaldehyde oxime can be synthesized through several methods. One common method involves the reaction of ω-isonitrosoacetophenone with hydroxylamine and sodium acetate in an ethanolic medium . Another method includes the reaction of 4-(phenoxy)chlorophenylglyoxime with 4-chloroaniline .
Industrial Production Methods: Industrial production of phenylglyoxime typically follows the method developed by Ponzio and Avogadro, which involves the reaction of ethynylbenzene with nitrosyl chloride in the presence of sodium ethoxide .
Chemical Reactions Analysis
Types of Reactions: (hydroxyimino)(phenyl)acetaldehyde oxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: this compound can undergo substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions often use chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated phenylglyoxime derivatives.
Scientific Research Applications
(hydroxyimino)(phenyl)acetaldehyde oxime has a wide range of applications in scientific research:
Mechanism of Action
(hydroxyimino)(phenyl)acetaldehyde oxime exerts its effects primarily through its ability to form stable complexes with transition metals. The oxime groups coordinate with metal ions, forming chelate complexes. These complexes can exhibit various properties, such as catalytic activity, depending on the metal ion involved . The molecular targets and pathways involved in these processes are primarily related to the coordination chemistry of the metal-oxime complexes .
Comparison with Similar Compounds
(hydroxyimino)(phenyl)acetaldehyde oxime can be compared with other vic-dioximes, such as:
Dimethylglyoxime: Known for its use in the qualitative analysis of nickel.
Chlorophenylglyoxime: Similar to phenylglyoxime but with a chlorine substituent, affecting its reactivity and applications.
Aminophenylglyoxime: Contains an amino group, which can enhance its coordination properties.
Uniqueness: this compound is unique due to its ability to form highly stable complexes with a wide range of transition metals, making it versatile in various applications, from catalysis to material science .
Properties
CAS No. |
4589-97-3 |
---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(NZ)-N-[(2E)-2-hydroxyimino-1-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C8H8N2O2/c11-9-6-8(10-12)7-4-2-1-3-5-7/h1-6,11-12H/b9-6+,10-8+ |
InChI Key |
LQDIWLPXNVRMQE-VURMDHGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/N=O)/NO |
SMILES |
C1=CC=C(C=C1)C(=NO)C=NO |
Canonical SMILES |
C1=CC=C(C=C1)C(=CN=O)NO |
Origin of Product |
United States |
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